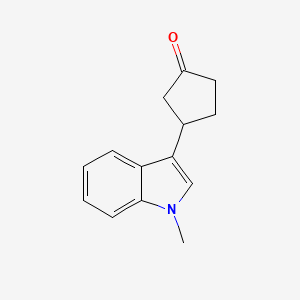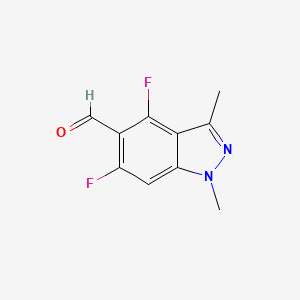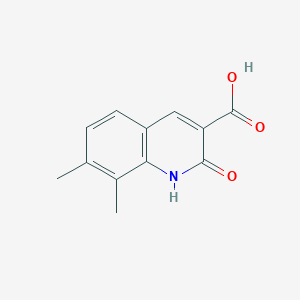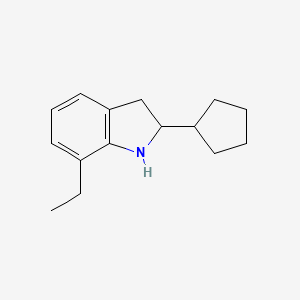
4-(Difluoromethoxy)quinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)quinolin-7-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the difluoromethoxy group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-(Difluormethoxy)chinolin-7-ol beinhaltet typischerweise die Einführung der Difluormethoxygruppe in das Chinolingerüst. Ein gängiges Verfahren umfasst die Reaktion von 4-Hydroxychinolin mit Difluormethylether unter bestimmten Bedingungen, um das gewünschte Produkt zu erhalten. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsverfahren: Die industrielle Produktion von 4-(Difluormethoxy)chinolin-7-ol kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und verwendet häufig kontinuierliche Fließreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-(Difluormethoxy)chinolin-7-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-7-on-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinring in Dihydrochinolin-Derivate umwandeln.
Substitution: Die Difluormethoxygruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Natriumborhydrid.
Substitution: Nucleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Natriumhydrid oder Lithiumdiisopropylamid.
Hauptprodukte:
Oxidation: Chinolin-7-on-Derivate.
Reduktion: Dihydrochinolin-Derivate.
Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom eingeführten Substituenten.
4. Wissenschaftliche Forschungsanwendungen
4-(Difluormethoxy)chinolin-7-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und antimalariellen Eigenschaften untersucht.
Medizin: Wird als potenzieller Wirkstoff zur Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 4-(Difluormethoxy)chinolin-7-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In antimikrobiellen Anwendungen hemmt es die bakterielle DNA-Gyrase und Topoisomerase IV, Enzyme, die für die DNA-Replikation und -Transkription von entscheidender Bedeutung sind. Dies führt zur Stabilisierung von DNA-Strangbrüchen und letztendlich zum Absterben von Bakterienzellen . In der Krebsforschung kann es die Topoisomerase II hemmen, was zur Störung der DNA-Reparatur und zum Zellzyklusarrest führt .
Ähnliche Verbindungen:
4-Hydroxychinolin: Fehlt die Difluormethoxygruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
6-Fluorchinolin: Enthält ein Fluoratom an einer anderen Position, was seine Aktivität und Stabilität beeinflusst.
7-Chlorchinolin: Substituiert mit einem Chloratom, was zu Variationen in seiner Reaktivität und Anwendung führt
Einzigartigkeit: 4-(Difluormethoxy)chinolin-7-ol ist aufgrund des Vorhandenseins der Difluormethoxygruppe einzigartig, die seine chemische Stabilität und biologische Aktivität erhöht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere in der pharmazeutischen Chemie und Arzneimittelentwicklung .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)quinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)quinolin-7-ol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This leads to the stabilization of DNA strand breaks and ultimately bacterial cell death . In cancer research, it may inhibit topoisomerase II, leading to the disruption of DNA repair and cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyquinoline: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
6-Fluoroquinoline: Contains a fluorine atom at a different position, affecting its activity and stability.
7-Chloroquinoline: Substituted with a chlorine atom, leading to variations in its reactivity and applications
Uniqueness: 4-(Difluoromethoxy)quinolin-7-ol is unique due to the presence of the difluoromethoxy group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C10H7F2NO2 |
|---|---|
Molekulargewicht |
211.16 g/mol |
IUPAC-Name |
4-(difluoromethoxy)quinolin-7-ol |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-3-4-13-8-5-6(14)1-2-7(8)9/h1-5,10,14H |
InChI-Schlüssel |
MWPATDFYUBRCMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)

![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)






